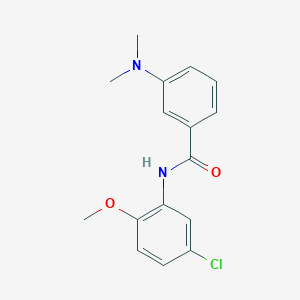
N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide (also known as BML-190) is a synthetic compound that belongs to the family of benzamide derivatives. It has been extensively studied for its potential therapeutic applications due to its ability to modulate the activity of the cannabinoid receptor CB2.
Wirkmechanismus
N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide selectively binds to the CB2 receptor and modulates its activity. This receptor is primarily expressed in immune cells and has been implicated in various physiological processes such as inflammation, pain, and immune response. By modulating the activity of this receptor, N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide can potentially regulate these processes.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide has several advantages for lab experiments. It is a selective CB2 receptor agonist, which allows for specific modulation of this receptor's activity. It has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to its use in lab experiments. It has poor solubility in water, which can limit its use in certain experiments. It also has a relatively short half-life, which can make it challenging to maintain a consistent concentration in experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide. One area of interest is the potential therapeutic applications of this compound in various diseases such as cancer, inflammation, and neurodegenerative disorders. Further studies are needed to determine the efficacy and safety of this compound in these diseases. Another area of interest is the development of more potent and selective CB2 receptor agonists. This could potentially lead to the development of more effective therapies for various diseases. Finally, the development of new methods for synthesizing N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide could potentially improve its solubility and half-life, making it more useful for lab experiments and potential therapeutic applications.
Synthesemethoden
N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide can be synthesized by the reaction of 5-chloro-2-methoxyaniline with 3-dimethylaminobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The product is then purified by column chromatography using a silica gel column.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide has been used in various scientific research studies due to its ability to selectively bind to the CB2 receptor. This receptor is primarily expressed in immune cells and has been implicated in various physiological processes such as inflammation, pain, and immune response. N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-19(2)13-6-4-5-11(9-13)16(20)18-14-10-12(17)7-8-15(14)21-3/h4-10H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLAFEDCPCIPRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-3-(dimethylamino)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-isopropoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5779413.png)

![1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5779446.png)

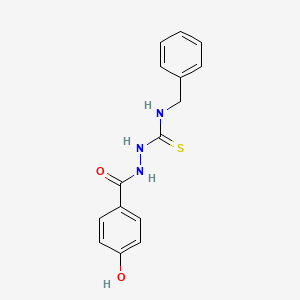
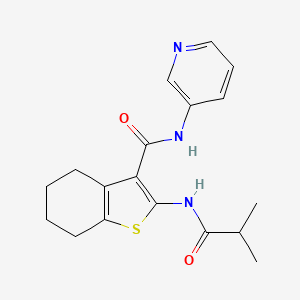
![3-amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5779484.png)
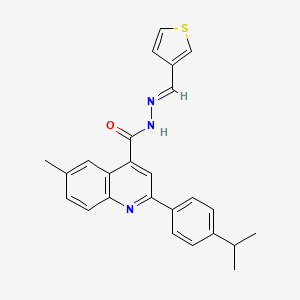
![1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene](/img/structure/B5779496.png)
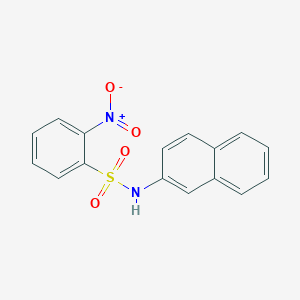
![4-[(3-phenoxyphenyl)carbonothioyl]morpholine](/img/structure/B5779510.png)
